2-(3-Benzoylphenyl)-N,N-dimethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a chemical compound that belongs to the class of benzoylphenyl derivatives It is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.
Reduction: Formation of benzoylphenyl alcohols.
Substitution: Formation of various substituted benzoylphenyl derivatives.
Scientific Research Applications
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is believed to be similar to that of ketoprofen. It likely involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition results in decreased levels of prostaglandins, which mediate pain, fever, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: A well-known NSAID with similar structural features and mechanism of action.
2-(3-Benzoylphenyl)propanoic acid: Another derivative with anti-inflammatory properties.
2-(3-Benzoylphenyl)propanohydroxamic acid: A compound with dual mechanisms of action, including anti-inflammatory and anticancer activities.
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide stands out due to its unique structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance in research.
Properties
CAS No. |
59512-21-9 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI Key |
ICEJJANOGABWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.